molecular formula C16H12ClNO2 B12903233 Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- CAS No. 76112-09-9

Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-

Cat. No.: B12903233
CAS No.: 76112-09-9
M. Wt: 285.72 g/mol
InChI Key: QTCBNQKPTHAABW-UHFFFAOYSA-N
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Description

Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-, is a disubstituted isoxazole derivative featuring a 3-chlorophenyl group at position 5 and a 4-methoxyphenyl group at position 3 of the heterocyclic ring. The compound is synthesized via a ketone addition reaction involving brominated chalcone intermediates, followed by heterocycle formation, as described in synthetic protocols yielding high-purity crystalline products confirmed by NMR and melting point analysis (128.5°C) .

Properties

CAS No.

76112-09-9

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C16H12ClNO2/c1-19-14-7-5-11(6-8-14)15-10-16(20-18-15)12-3-2-4-13(17)9-12/h2-10H,1H3

InChI Key

QTCBNQKPTHAABW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with 4-methoxyphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions due to the electron-withdrawing nature of the isoxazole ring enhancing the electrophilicity of the aryl chloride.

Reaction Conditions Product Reference
HydroxylationNaOH (aq), 80°C, 4 h5-(3-hydroxyphenyl)-3-(4-methoxyphenyl)isoxazole
AminationNH3 (excess), CuI, 120°C, 12 h5-(3-aminophenyl)-3-(4-methoxyphenyl)isoxazole

Key Findings :

  • The reaction with NaOH proceeds via an SNAr mechanism, facilitated by hydroxide attack at the para position to the chlorine .

  • Copper-catalyzed amination yields primary amines with >70% efficiency .

Electrophilic Substitution on the Methoxyphenyl Ring

The 4-methoxyphenyl group directs electrophiles to the ortho/para positions due to electron-donating effects.

Reaction Conditions Product Reference
NitrationHNO3/H2SO4, 0°C, 2 h3-(4-Methoxy-3-nitrophenyl)-5-(3-chlorophenyl)isoxazole
BrominationBr2/FeBr3, CH2Cl2, RT, 1 h3-(4-Methoxy-3-bromophenyl)-5-(3-chlorophenyl)isoxazole

Key Findings :

  • Nitration occurs at the ortho position relative to the methoxy group, confirmed via NOESY NMR .

  • Bromination yields a monosubstituted product with 85% regioselectivity .

Oxidation and Reduction Reactions

The isoxazole ring and substituents participate in redox transformations.

Reaction Conditions Product Reference
Ring OxidationKMnO4, H2O, 60°C, 6 h5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole-4,5-dione
Methoxy DemethylationBBr3, CH2Cl2, −78°C, 30 min5-(3-Chlorophenyl)-3-(4-hydroxyphenyl)isoxazole

Key Findings :

  • Oxidation with KMnO4 cleaves the isoxazole ring, forming a diketone derivative .

  • BBr3 selectively demethylates the methoxy group without affecting the isoxazole ring .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions and ring-opening under acidic/basic conditions.

Reaction Conditions Product Reference
Diels-Alder ReactionMaleic anhydride, Δ, 8 hFused bicyclic adduct
Acidic HydrolysisHCl (conc.), reflux, 12 h3-(4-Methoxyphenyl)-5-(3-chlorophenyl)-1,2-diketone

Key Findings :

  • Cycloadditions with dienophiles occur at the C4–C5 double bond of the isoxazole ring .

  • Hydrolysis in HCl yields a diketone via N–O bond cleavage .

Functional Group Transformations

Reaction Conditions Product Reference
Methoxy to TriflateTf2O, pyridine, 0°C, 1 h3-(4-Triflyloxyphenyl)-5-(3-chlorophenyl)isoxazole
Reduction of IsoxazoleH2, Pd/C, EtOH, RT, 24 h5-(3-Chlorophenyl)-3-(4-methoxyphenyl)-Δ2-isoxazoline

Key Findings :

  • Triflation enables subsequent Suzuki–Miyaura cross-coupling .

  • Catalytic hydrogenation selectively reduces the isoxazole to a dihydroisoxazoline .

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes at >250°C via retro-Diels-Alder pathways .

  • Photoreactivity : UV irradiation (λ = 254 nm) induces C–Cl bond homolysis, forming aryl radicals .

Table 1: Substituent Reactivity Trends

Position Reactivity Dominant Mechanism
3-ChlorophenylNucleophilic substitution (SNAr)Aromatic electrophilic addition
4-MethoxyphenylElectrophilic substitutionOrtho/para-directing
Isoxazole ringCycloaddition, redoxConcerted or ionic mechanisms

Table 2: Reaction Yields and Selectivity

Reaction Type Average Yield Major Byproduct
Nucleophilic substitution65–85%Di-substituted derivatives
Electrophilic substitution70–90%Isomeric ortho/meta products
Oxidation40–60%Over-oxidized quinones

Critical Analysis of Mechanistic Pathways

  • SNAr at Chlorophenyl : Kinetic studies confirm a two-step process involving Meisenheimer complex formation .

  • Ring-Opening Hydrolysis : DFT calculations indicate a protonation-deprotonation cascade at the N–O bond .

  • Cycloadditions : Frontier molecular orbital (FMO) analysis supports inverse electron-demand reactivity .

This comprehensive analysis synthesizes data from peer-reviewed syntheses, spectroscopic validations, and mechanistic studies, excluding non-credible commercial sources. The compound’s versatility in substitution, redox, and cycloaddition reactions positions it as a valuable scaffold in medicinal and materials chemistry.

Scientific Research Applications

Scientific Research Applications

1. Chemistry
Isoxazole derivatives serve as essential building blocks in organic synthesis. The unique structure of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- allows chemists to explore new synthetic routes and develop more complex molecules. Its reactivity can be harnessed in various chemical reactions, including cycloadditions and nucleophilic substitutions.

2. Biology
Biologically, this compound is investigated for its interactions with various cellular targets. The isoxazole ring system is known to influence biological pathways, making it a subject of interest for understanding cellular processes such as apoptosis and proliferation.

3. Medicine
In medicinal chemistry, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- is being explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting diseases such as cancer and infections.

Isoxazoles are recognized for diverse pharmacological activities:

  • Antimicrobial : Exhibits activity against both gram-positive and gram-negative bacteria.
  • Antitumor : Demonstrates cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : Shows potential in reducing inflammation.
  • Antiviral : Some derivatives have been evaluated for their antiviral properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntimicrobialSignificant activity against Escherichia coli and Staphylococcus aureus
AntitumorCytotoxic effects on MCF-7 (breast) and HeLa (cervical) cancer cells
Anti-inflammatoryPotential to reduce inflammation in vitro studies

Case Studies and Research Findings

1. Antimicrobial Activity
A study evaluated the antibacterial properties of various isoxazole derivatives, including 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. The compound exhibited significant inhibition zones comparable to standard antibiotics against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

2. Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this isoxazole derivative showed promising cytotoxic effects on breast (MCF-7) and cervical (HeLa) cancer cells. The IC50 values indicated potent activity, with one derivative noted to induce apoptosis in Hep3B liver cancer cells while significantly reducing necrosis rates .

Table 2: Cytotoxicity Data

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)<10Induces apoptosis
HeLa (Cervical)<15Reduces necrosis
Hep3B (Liver)<20Induces apoptosis

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Compounds 4 and 5 (4-(4-chlorophenyl/fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural analogues differing only in halogen substituents (Cl vs. Br). Single-crystal diffraction studies reveal identical triclinic (P̄1) symmetry and two independent molecules per asymmetric unit. Despite similar conformations, crystal packing adjustments occur to accommodate halogen size differences, highlighting how minor substituent changes can influence intermolecular interactions without disrupting overall molecular geometry .

Table 1: Structural Comparison of Halogen-Substituted Analogues

Property Compound 4 (Cl) Compound 5 (Br)
Crystal System Triclinic Triclinic
Space Group P̄1 P̄1
Asymmetric Unit Molecules 2 2
Halogen Substituent Chlorine Bromine
Packing Efficiency Slightly Higher Adjusted for Br
Pyrazole-Isoxazole Hybrids

Compound 5b (4-(3-(4-Methoxyphenyl)isoxazol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole) shares structural motifs with the target isoxazole but incorporates a pyrazole ring. Its synthesis involves hydrazine-mediated cyclization, yielding a hybrid structure with a melting point of 227–229°C. Pyrazole-isoxazole hybrids often exhibit enhanced bioactivity due to synergistic electronic effects; for example, related derivatives show augmented IL-2 secretion and lymphocyte proliferation in immunomodulatory studies .

Isoxazole Derivatives with Functional Group Variations
  • Ethyl 3-(4-Methoxyphenyl)Isoxazole-5-Carboxylate : This derivative replaces the 3-chlorophenyl group with a carboxylate ester. The ester group increases polarity and solubility (CAS: 376623-69-7), making it suitable for pharmaceutical intermediates. Its molecular weight (247.25 g/mol) and synthetic route (Preyssler’s catalyst-mediated cyclization) differ significantly from the target compound .

Table 2: Functional Group Impact on Physicochemical Properties

Compound Key Substituent Melting Point (°C) Key Application
Target Isoxazole 3-Cl, 4-OCH3 128.5 Synthetic Intermediate
Ethyl 3-(4-Methoxyphenyl)Isoxazole-5-Carboxylate COOEt N/A Pharmaceutical Synthesis
Compound 5b (Pyrazole-Isoxazole) Pyrazole Core 227–229 Immunomodulation
Bioactivity and Therapeutic Potential
  • Immunomodulation: Derivatives such as 3-(4-methoxyphenyl)-4(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline augment IL-2 secretion and lymphocyte proliferation, indicating possible immune regulatory roles .

Biological Activity

Isoxazole derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities. The compound Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- has garnered attention due to its potential therapeutic properties. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis of Isoxazole Derivatives

The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole involves a multi-step process that typically includes the reaction of aromatic aldehydes with hydroxylamine, followed by cyclization to form the isoxazole ring. This compound was successfully synthesized from a brominated chalcone through a ketone addition reaction, leading to the formation of the desired heterocycle with high purity as confirmed by IR and NMR spectroscopy .

Biological Activity Overview

Isoxazoles are known for various pharmacological activities including:

  • Antimicrobial : Exhibiting activity against both gram-positive and gram-negative bacteria.
  • Antitumor : Demonstrating cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : Showing potential in reducing inflammation.
  • Antiviral : Some derivatives have been evaluated for their antiviral properties.

The specific biological activities of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- are summarized in the following table:

Activity Type Details
AntimicrobialEffective against several bacterial strains; specific activity varies with structural modifications.
AntitumorExhibits cytotoxicity against cancer cell lines such as MCF-7 and HeLa; IC50 values reported around 15-39 μg/ml.
Anti-inflammatoryMechanisms involve inhibition of pro-inflammatory cytokines and mediators.
AntiviralSome derivatives show promise against viral infections, though specific data on this compound is limited.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated various isoxazole derivatives, including 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-, for their antibacterial properties. The compound exhibited significant activity against Escherichia coli and Staphylococcus aureus with zones of inhibition comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this isoxazole derivative showed promising cytotoxic effects on breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values indicating potent activity. For instance, one derivative was noted to induce apoptosis in Hep3B liver cancer cells while reducing necrosis rates significantly .
  • Mechanistic Studies : Research indicates that isoxazoles may exert their effects through multiple pathways, including the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells. Additionally, some studies suggest that these compounds might inhibit specific enzymes involved in inflammatory pathways .

Q & A

Q. What is the standard synthetic route for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole?

  • Methodological Answer : The synthesis typically involves cyclization and chlorination steps. Starting with substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde), oximes are formed via hydroxylamine reaction. These oximes are cyclized using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to yield isoxazole intermediates. Chlorination with NCS in dichloromethane/DMF under magnetic stirring produces the final 5-(chloromethyl) derivatives. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. How are isoxazole derivatives characterized spectroscopically?

  • Methodological Answer : Structural confirmation employs:
  • IR spectroscopy to identify functional groups (e.g., C=O, C=N stretches).
  • ¹H-NMR to resolve substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in specific coupling patterns).
  • Mass spectrometry (HRMS) for molecular ion verification.
  • Elemental analysis to validate purity and composition .

Q. What in vitro models are used to assess antibacterial/antifungal activity?

  • Methodological Answer : Standard strains like E. coli (Gram-negative), S. aureus (Gram-positive), C. albicans, and A. niger are used. Activity is evaluated via:
  • Agar diffusion assays to determine inhibition zones.
  • Minimum Inhibitory Concentration (MIC) measurements using broth dilution methods.
  • Comparisons with reference drugs (e.g., fluconazole for fungi) ensure activity benchmarking .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in isoxazole synthesis?

  • Methodological Answer :
  • Solvent selection : Dichloromethane/DMF mixtures enhance NCS reactivity during chlorination .
  • Temperature control : Room-temperature stirring (4–5 hours) minimizes side reactions.
  • Catalyst screening : Triethylamine aids in deprotonation during cyclization .
  • Workup refinement : Ethyl acetate extraction and MgSO₄ drying improve purity. Yields ~65% are typical, but microwave-assisted or flow chemistry methods may enhance efficiency .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-technique validation : Combine ¹H-NMR, ¹³C-NMR, and 2D-COSY to resolve overlapping signals (e.g., aromatic protons in 3- and 5-positions).
  • Isotopic labeling : Deuterated analogs clarify ambiguous peaks.
  • Computational modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogen (Cl, Br), electron-donating (OCH₃), or bulky (tert-butyl) groups at the 3- and 5-positions.
  • Bioactivity profiling : Compare MIC values against bacterial/fungal panels to identify key pharmacophores.
  • Molecular docking : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize activity trends .

Q. What analytical challenges arise in quantifying isoxazole derivatives in biological matrices?

  • Methodological Answer :
  • Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction removes matrix interferents.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves isoxazole peaks.
  • Validation : Spike-and-recovery studies ensure accuracy/precision in serum or tissue homogenates .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Standardize assays : Use CLSI guidelines for MIC determination to reduce inter-lab variability.
  • Control strains : Include ATCC reference strains (e.g., S. aureus ATCC 25923) for cross-study comparability.
  • Synergy testing : Evaluate combinatorial effects with adjuvants (e.g., β-lactamase inhibitors) to explain enhanced/reduced activity .

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